molecular formula C11H13NO4 B1521204 4-Amino-3-(3-carboxypropyl)benzoic acid CAS No. 1193389-28-4

4-Amino-3-(3-carboxypropyl)benzoic acid

Cat. No. B1521204
CAS RN: 1193389-28-4
M. Wt: 223.22 g/mol
InChI Key: QZDRDYKVUQDJIT-UHFFFAOYSA-N
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Description

“4-Amino-3-(3-carboxypropyl)benzoic acid” is a chemical compound with the CAS Number: 1193389-28-4 . It has a molecular weight of 223.23 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C11H13NO4/c12-9-5-4-8(11(15)16)6-7(9)2-1-3-10(13)14/h4-6H,1-3,12H2,(H,13,14)(H,15,16) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 223.23 .

Scientific Research Applications

Biological Activity and Therapeutic Potential

  • Antioxidant and Antimicrobial Properties

    Carboxylic acids derived from plants, such as benzoic acid and its derivatives, have been found to possess significant antioxidant and antimicrobial activities. These properties vary with structural differences, influencing their potential therapeutic and preservative applications (Godlewska-Żyłkiewicz et al., 2020).

  • Anti-inflammatory Agents

    Novel benzofused thiazole derivatives, prepared from carboxylic acids, have shown promise as antioxidant and anti-inflammatory agents. This underscores the potential of carboxylic acid derivatives in developing therapeutic agents for various inflammatory conditions (Raut et al., 2020).

Environmental and Toxicological Insights

  • Degradation and Stability Studies: Research on nitisinone, a compound related to carboxylic acids, highlights the importance of understanding the stability and degradation pathways of these compounds in various conditions. Such studies are crucial for assessing the environmental impact and safety profiles of carboxylic acid derivatives (Barchańska et al., 2019).

Advanced Oxidation Processes

  • Biodegradation Pathways: The advanced oxidation processes for the degradation of acetaminophen, a process relevant to various carboxylic acid derivatives, demonstrate the environmental fate of these compounds. Understanding these pathways is crucial for mitigating the potential environmental impact of pharmaceuticals and related compounds (Qutob et al., 2022).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and ingestion, avoiding dust formation, and storing under an inert atmosphere .

properties

IUPAC Name

4-amino-3-(3-carboxypropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c12-9-5-4-8(11(15)16)6-7(9)2-1-3-10(13)14/h4-6H,1-3,12H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDRDYKVUQDJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CCCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287454
Record name 2-Amino-5-carboxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1193389-28-4
Record name 2-Amino-5-carboxybenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-carboxybenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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